![molecular formula C10H15BO6 B13995941 [3,4-dimethoxy-2-(methoxymethoxy)phenyl]boronic Acid](/img/structure/B13995941.png)
[3,4-dimethoxy-2-(methoxymethoxy)phenyl]boronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,4-dimethoxy-2-(methoxymethoxy)phenyl]boronic acid: is an organoboron compound with the molecular formula C10H15BO6. This compound is characterized by the presence of boronic acid functionality attached to a phenyl ring substituted with methoxy and methoxymethoxy groups. It is a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,4-dimethoxy-2-(methoxymethoxy)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl2 .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound undergoes Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Substitution: The methoxy and methoxymethoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4
Bases: Potassium acetate, sodium carbonate
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds
Oxidation: Phenols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Material Science: Employed in the development of advanced materials, including polymers and electronic materials.
Biology and Medicine:
Drug Development: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Bioconjugation: Utilized in the modification of biomolecules for research and therapeutic purposes.
Industry:
Chemical Manufacturing: Used in the production of fine chemicals and specialty chemicals.
Agriculture: Explored for its potential use in the synthesis of agrochemicals.
Mechanism of Action
The primary mechanism of action for [3,4-dimethoxy-2-(methoxymethoxy)phenyl]boronic acid involves its role as a boron source in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The methoxy and methoxymethoxy groups can also participate in various chemical transformations, contributing to the compound’s versatility .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the methoxy and methoxymethoxy groups, making it less versatile in certain reactions.
3-Methoxyphenylboronic Acid: Contains a single methoxy group, offering different reactivity and selectivity.
4-Methoxyphenylboronic Acid: Similar to 3-methoxyphenylboronic acid but with the methoxy group in a different position.
Uniqueness: The presence of both methoxy and methoxymethoxy groups in [3,4-dimethoxy-2-(methoxymethoxy)phenyl]boronic acid provides unique reactivity and selectivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis, particularly for the formation of complex molecules .
Properties
Molecular Formula |
C10H15BO6 |
|---|---|
Molecular Weight |
242.04 g/mol |
IUPAC Name |
[3,4-dimethoxy-2-(methoxymethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C10H15BO6/c1-14-6-17-9-7(11(12)13)4-5-8(15-2)10(9)16-3/h4-5,12-13H,6H2,1-3H3 |
InChI Key |
IXSRKIBQQFKGDO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)OC)OCOC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B13995873.png)
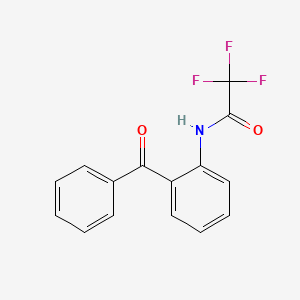
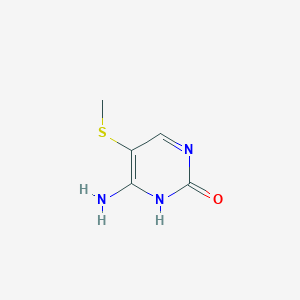
![ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate](/img/structure/B13995899.png)
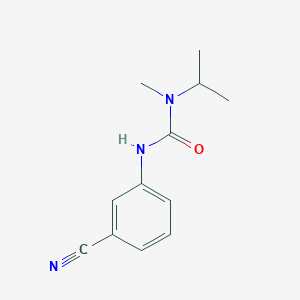
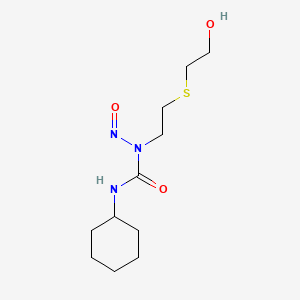
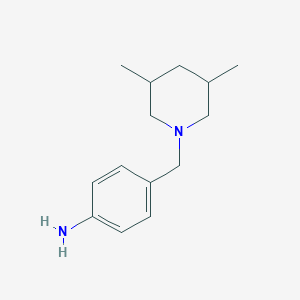
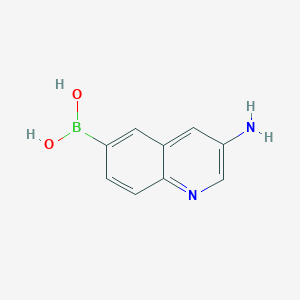
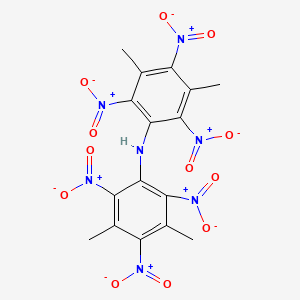
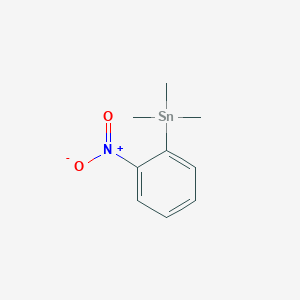
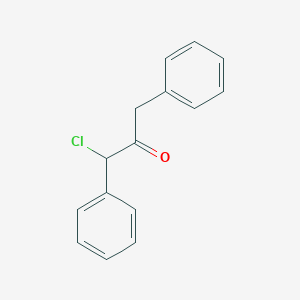
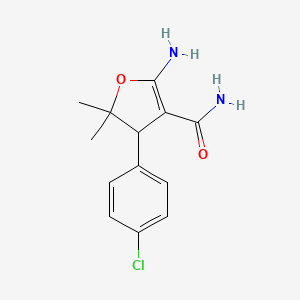
![1-Chloro-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13995939.png)

